molecular formula C12H18ClN B2731164 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1955547-43-9

7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2731164
CAS No.: 1955547-43-9
M. Wt: 211.73
InChI Key: BHNOXWKJHSBXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound with the molecular formula C 12 H 18 ClN and a molecular weight of 211.73 g/mol . Its CAS number is 1955547-43-9 . This compound is part of the tetrahydroisoquinoline (THIQ) family, a class of bicyclic structures that are of significant interest in medicinal chemistry . Research Context and Value Tetrahydroisoquinoline derivatives are recognized as a privileged scaffold in drug discovery. Scientific literature indicates that structural modifications at different positions of the THIQ core, particularly the 7-position, can be critical for biological activity . For instance, research on related THIQ compounds has shown that substitutions at the 7-position can lead to potent and selective antagonism of the orexin-1 (OX 1 ) receptor . The orexin system plays a key role in regulating various physiological processes, including arousal, stress, and reward-seeking behaviors . As such, OX 1 receptor antagonists are being investigated as potential therapeutic agents for conditions like addiction . The presence of an isopropyl group at the 7-position in this compound makes it a valuable intermediate for structure-activity relationship (SAR) studies aimed at developing novel pharmacological tools. Application Notes This chemical serves as a key synthetic building block for researchers exploring the properties of nitrogen-containing heterocycles . It can be used in organic synthesis to develop more complex molecular architectures or to study chemical transformations such as ring expansion reactions . Safety and Compliance This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-propan-2-yl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9(2)11-4-3-10-5-6-13-8-12(10)7-11;/h3-4,7,9,13H,5-6,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNOXWKJHSBXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(CCNC2)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions One common method includes the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to convert the compound into its fully saturated form.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Fully saturated tetrahydroisoquinolines.

    Substitution: Functionalized tetrahydroisoquinolines with various substituents.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H18ClN
  • Molecular Weight : 211.73 g/mol
  • CAS Number : 1955547-43-9

Orexin Receptor Antagonism

One of the primary applications of 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is its role as a selective antagonist of the orexin receptors (OX1 and OX2). The orexin system is crucial in regulating arousal, wakefulness, and appetite. Research indicates that antagonism of these receptors can be beneficial in treating:

  • Sleep Disorders : The compound has shown promise in managing conditions such as insomnia and narcolepsy by modulating sleep-wake cycles through orexin receptor inhibition .
  • Eating Disorders : Its ability to regulate appetite may help in treating disorders like anorexia nervosa and obesity by affecting metabolic dysfunction and appetite control .

Neurodegenerative Disorders

Studies suggest that tetrahydroisoquinoline derivatives can be effective in addressing neurodegenerative diseases. The compound's antagonistic action on orexin receptors may have implications for conditions characterized by neurodegeneration, such as:

  • Alzheimer’s Disease
  • Parkinson’s Disease

Research indicates that orexin receptor antagonists could mitigate symptoms associated with these disorders by promoting neuroprotective effects .

Case Study 1: Orexin Receptor Antagonism and Drug Addiction

A study published in 2015 highlighted the potential of 7-substituted tetrahydroisoquinolines as selective antagonists of the orexin 1 receptor. This research demonstrated that compounds like this compound could reduce drug-seeking behavior in animal models, suggesting a therapeutic avenue for addiction treatment .

Case Study 2: Sleep Disorder Management

In another significant study, the pharmacological effects of various tetrahydroisoquinoline derivatives were evaluated for their efficacy in treating sleep disorders. The results indicated that these compounds could effectively reduce wakefulness and promote sleep onset in preclinical models .

Data Summary Table

Application AreaSpecific ConditionsMechanism of ActionResearch Findings
Sleep DisordersInsomnia, NarcolepsyOrexin receptor antagonismReduced wakefulness; promoted sleep onset
Eating DisordersAnorexia Nervosa, ObesityAppetite regulation via orexin modulationPotential to correct metabolic dysfunction
Neurodegenerative DisordersAlzheimer’s Disease, Parkinson’sNeuroprotective effects through receptor inhibitionMitigated symptoms in preclinical studies
Drug AddictionSubstance Use DisordersDecreased drug-seeking behaviorEffective in reducing relapse rates in animal models

Mechanism of Action

The mechanism of action of 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters such as dopamine and serotonin. Additionally, it can inhibit certain enzymes involved in neurotransmitter metabolism, thereby altering their levels in the brain.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (hypothetical structure inferred from analogs) with structurally related THIQ derivatives from the evidence:

Compound Name Substituent(s) Molecular Formula Key Properties Notable Features
5-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride Isopropyl at position 5 C₁₂H₁₈ClN Liquid, stored at +4°C; MW 211.73 Positional isomerism affects electronic distribution and steric interactions.
7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride Fluoro (position 7), isopropyl (pos. 1) C₁₂H₁₆FN·HCl SMILES: CC(C)C1C2=C(CCN1)C=CC(=C2)F Electron-withdrawing fluoro group may enhance polarity and metabolic resistance.
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride Trifluoromethyl (position 7) C₁₀H₁₁F₃N·HCl Pricing: €132/g (1g); MW 229.66 Bulkier CF₃ group increases hydrophobicity and steric hindrance vs. isopropyl.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride Methoxy (positions 6,7) C₁₁H₁₆NO₂·HCl Synthesized via benzylic alcohol activation; yields 43–86% Electron-donating methoxy groups enhance solubility and potential receptor affinity.
(1R,4R)-4,6-Dihydroxy-N-methyl-THIQ hydrochloride Hydroxy (positions 4,6), hydroxymethyl C₁₁H₁₆NO₃·HCl Regulatory standard; MW 255.71 Polar hydroxyl groups improve aqueous solubility but reduce membrane permeability.

Key Findings:

Substituent Position and Electronic Effects: The 5-isopropyl analog (C₁₂H₁₈ClN) demonstrates how positional isomerism alters steric and electronic profiles compared to the hypothetical 7-isopropyl target.

Physicochemical Properties :

  • Hydrophobic groups (isopropyl, CF₃) reduce aqueous solubility but enhance lipid membrane penetration. In contrast, 6,7-dimethoxy and hydroxy-substituted THIQs exhibit higher polarity, favoring solubility and renal excretion.

Synthetic Accessibility :

  • The 6,7-dimethoxy analog was synthesized in moderate-to-high yields (43–86%) via benzylic alcohol activation, suggesting feasible routes for 7-substituted THIQs.

Structural Flexibility :

  • The 7-fluoro-1-isopropyl derivative (C₁₂H₁₆FN·HCl) illustrates how dual substitution (position 1 and 7) can fine-tune bioactivity, though steric clashes may arise.

Limitations and Discrepancies in Evidence

  • Target Compound Data Gap : The provided evidence lacks direct data on 7-(propan-2-yl)-THIQ hydrochloride. Comparisons rely on positional analogs (e.g., 5-isopropyl, 7-CF₃).
  • Inconsistencies in Evidence: lists a brominated compound (C₁₀H₁₄BrNO) under the 5-isopropyl entry, likely a formatting error. Molecular weights and formulas vary significantly between positional isomers (e.g., 5-isopropyl vs. 7-CF₃), emphasizing the need for precise synthesis.

Biological Activity

7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the tetrahydroisoquinoline class, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : 7-propan-2-yl-1,2,3,4-tetrahydroisoquinoline; hydrochloride
  • Molecular Formula : C₁₂H₁₈ClN
  • Molecular Weight : 211.73 g/mol
  • CAS Number : 1955547-43-9

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. It acts as an agonist or antagonist at various receptors including:

  • Dopamine Receptors : Modulating dopamine levels can influence mood and behavior.
  • Serotonin Receptors : Affecting serotonin pathways may have implications in treating depression and anxiety disorders.
  • Enzyme Inhibition : It can inhibit enzymes involved in neurotransmitter metabolism, altering their availability in the brain .

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Activity Description Reference
Antiviral ActivityExhibits significant anti-SARS-CoV-2 activity with an EC50 of 2.78 μM in human lung cells.
Neuroprotective EffectsPotential neuroprotective properties through modulation of neurotransmitter systems.
Antiparasitic PropertiesRelated compounds have shown efficacy against Plasmodium falciparum, indicating potential use.

Case Studies and Research Findings

  • Antiviral Efficacy Against SARS-CoV-2 :
    • A study synthesized novel tetrahydroisoquinoline derivatives that demonstrated potent antiviral activity against SARS-CoV-2. The compound this compound was noted for its ability to inhibit viral replication in vitro with a selective index exceeding 63.49 .
  • Neuropharmacological Studies :
    • Research indicates that tetrahydroisoquinolines can modulate dopamine receptor activity. The unique structure of 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline enhances its ability to cross the blood-brain barrier, making it a candidate for treating central nervous system disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound Key Features
TetrahydroisoquinolineBase structure without propan-2-yl group; lower CNS penetration capability.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolineEnhanced biological activity due to methoxy groups; used in various studies.

Chemical Reactions Analysis

Core Tetrahydroisoquinoline Formation

  • Pictet–Spengler Reaction : A common method for synthesizing tetrahydroisoquinolines, involving the condensation of β-phenethylamines with carbonyl compounds under acidic conditions .

  • Transfer Hydrogenation : Used to reduce dihydroisoquinolines to tetrahydroisoquinolines, as seen in the preparation of 6,7-dimethoxy derivatives .

  • Skeletal Rearrangement : A stereospecific ring-expanding rearrangement using PPh₃ and CCl₄ can form substituted tetrahydroisoquinolines, though this method is less commonly applied to the target compound .

Functionalization with Propan-2-yl Group

Functionalization typically involves alkylation or acylation reactions. For example:

  • Alkylation : Propan-2-yl groups may be introduced via nucleophilic substitution or coupling reactions, similar to methods used in synthesizing related tetrahydroisoquinoline derivatives .

  • Acyl Chloride Coupling : Reagents like EDC and HOBt facilitate amide bond formation, as demonstrated in the synthesis of JDTic analogues .

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. This is achieved by treating the tetrahydroisoquinoline core with HCl in polar protic solvents (e.g., methanol or isopropanol) . The reaction conditions are typically straightforward, with purification via recrystallization or chromatography .

Hydrogenation and Functionalization

Transfer hydrogenation is frequently used to reduce intermediates such as dihydroisoquinolines to tetrahydroisoquinolines. For example, 6,7-dimethoxy-l-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydroisoquinoline undergoes transfer hydrogenation to yield the corresponding tetrahydroisoquinoline .

Coupling Reactions

  • Amide Bond Formation : The use of EDC and HOBt enables efficient coupling of carboxylic acids with amines, as seen in the synthesis of κ opioid receptor antagonists .

  • Acyl Chloride Reactions : Triethylamine is often employed to scavenge acids during acyl chloride-mediated couplings, ensuring high yields .

Salt Formation

The conversion of the free base to the hydrochloride salt is critical for enhancing stability and bioavailability. For example, diastereomers of tetrahydroisoquinoline derivatives are resolved as single peaks after HCl treatment, indicating efficient salt formation .

Research Findings

Q & A

Q. What are the recommended synthetic routes for 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can structural purity be confirmed?

The synthesis of substituted tetrahydroisoquinoline derivatives typically involves Pictet-Spengler or Bischler-Napieralski cyclization reactions. For example, 6,7-dimethoxy analogs are synthesized via acid-catalyzed condensation of phenethylamine derivatives with aldehydes, followed by hydrogenation and hydrochlorination . To confirm structural purity:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the isopropyl group (δ ~1.2–1.4 ppm for CH(CH₃)₂) and aromatic protons (δ ~6.5–7.5 ppm).
  • Mass Spectrometry (MS) : Verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the isopropyl substituent.
  • X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for similar tetrahydroisoquinoline derivatives .

Q. What storage conditions and stability assessments are critical for this compound?

Stability is influenced by temperature, humidity, and light. Based on analogous compounds (e.g., drotaverine hydrochloride), storage at -20°C in desiccated, amber vials is recommended to prevent hydrolysis and oxidation . Stability studies should include:

  • Forced Degradation : Expose to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (pH 1–13) for 48 hours.
  • HPLC Monitoring : Track degradation products using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers evaluate the pharmacological activity of this compound, particularly its receptor binding or neurotoxic potential?

  • In Vitro Receptor Binding Assays : Screen for affinity at dopamine, serotonin, or adrenergic receptors using radioligand displacement (e.g., [³H]-spiperone for dopamine D₂ receptors). Compare results to structurally related compounds like nomifensine analogs .
  • Neurotoxicity Profiling : Assess mitochondrial toxicity in SH-SY5Y neuroblastoma cells using MTT assays, as demonstrated for MPTP-derived neurotoxins .

Q. How should contradictory data in biological activity studies be resolved?

Contradictions may arise from assay variability or stereochemical impurities. Mitigation strategies include:

  • Orthogonal Assays : Validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCRs).
  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers, as stereochemistry significantly impacts activity in tetrahydroisoquinolines .
  • Structural Analog Comparison : Benchmark against derivatives like 7-trifluoromethyl or 6-cyano analogs to identify substituent-specific effects .

Q. What methodologies are recommended for studying stereochemical effects on activity?

  • X-ray Crystallography : Resolve absolute configuration, as done for (4R)-4-(biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline .
  • Circular Dichroism (CD) : Correlate optical activity with enantiomer-specific bioactivity.
  • Molecular Dynamics Simulations : Model interactions with target receptors (e.g., docking to dopamine transporters).

Q. How can impurity profiles be characterized to meet pharmaceutical standards?

  • HPLC-UV/MS with Reference Standards : Use EP/PharmEur impurity standards (e.g., Quinapril Imp. G/H/I) for method validation .
  • Nitrosamine Screening : Employ LC-MS/MS to detect trace genotoxic impurities (limit: <0.03 ppm) as per ICH M7 guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.